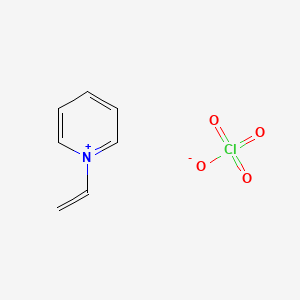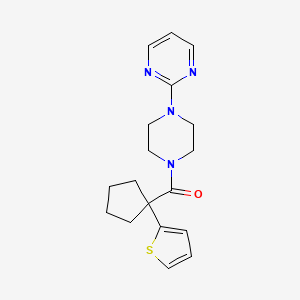
(4-(Pyrimidin-2-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Pyrimidin-2-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone, also known as PPTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
作用机制
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration and enhancing cholinergic neurotransmission . The compound’s mode of action is both competitive and non-competitive, indicating that it can bind to both the active site and allosteric sites of the enzyme .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic neurotransmission pathway . This pathway plays a vital role in learning and memory processes. Therefore, the compound’s action on this pathway could have significant effects on cognitive function .
Pharmacokinetics
These compounds are often well absorbed and distributed throughout the body. They are metabolized by various enzymes and excreted through the kidneys .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function . This makes the compound potentially useful in the treatment of conditions characterized by cognitive decline, such as Alzheimer’s disease .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, pH levels can affect the compound’s ionization state, influencing its absorption and distribution . Additionally, the presence of other medications can impact the compound’s metabolism, potentially leading to drug-drug interactions .
实验室实验的优点和局限性
One of the main advantages of (4-(Pyrimidin-2-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is its potent anticancer activity, which makes it a promising candidate for drug development. Additionally, this compound has been found to have a favorable toxicity profile, which is important for drug development. However, one limitation of this compound is its limited solubility, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on (4-(Pyrimidin-2-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone. One area of interest is the development of more potent and selective analogs of this compound for use in drug development. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Finally, more research is needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo.
合成方法
The synthesis of (4-(Pyrimidin-2-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone involves the reaction of 2-chloro-4-(pyrimidin-2-yl)piperazine with 1-(thiophen-2-yl)cyclopentan-1-ol in the presence of a base such as potassium carbonate. The resulting product is then treated with 4-chlorobutyryl chloride to yield this compound.
科学研究应用
(4-(Pyrimidin-2-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone has been shown to have potential applications in drug discovery and development, particularly in the field of cancer treatment. Several studies have demonstrated that this compound exhibits anticancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, this compound has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c23-16(18(6-1-2-7-18)15-5-3-14-24-15)21-10-12-22(13-11-21)17-19-8-4-9-20-17/h3-5,8-9,14H,1-2,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFGKYDOXQBJGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

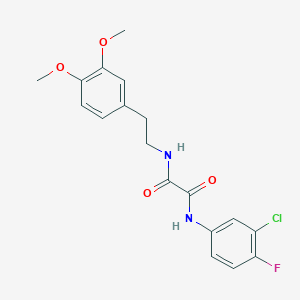
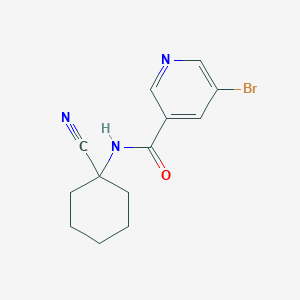
![N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2876227.png)
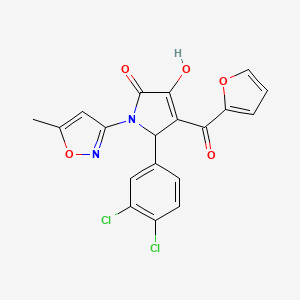
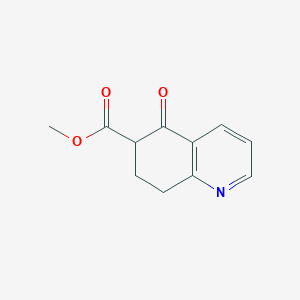
![N-(3,5-dimethylphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2876230.png)
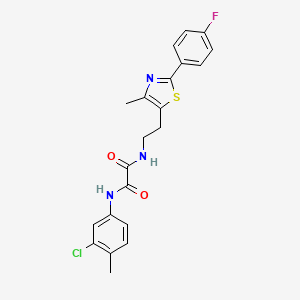

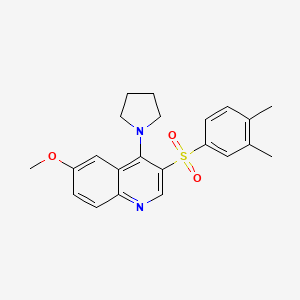
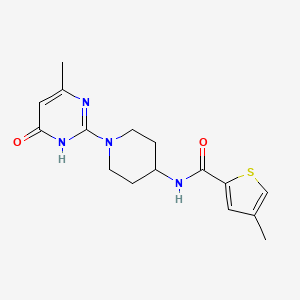
![[4-(3'-Ethyl-5,5'-bi-1,2,4-oxadiazol-3-yl)phenyl]dimethylamine](/img/structure/B2876241.png)
